2,5,7-Trimethyl-1-benzothiophene

Overview

Description

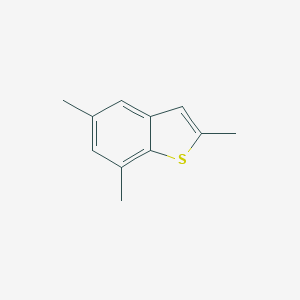

2,5,7-Trimethyl-1-benzothiophene is an organosulfur compound with the molecular formula C11H12S. It belongs to the benzothiophene family, which is characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. This compound is notable for its three methyl groups attached at the 2, 5, and 7 positions on the benzothiophene skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing benzothiophene derivatives, including 2,5,7-trimethyl-1-benzothiophene, involves the reaction of alkynyl sulfides with aryne intermediates. This one-step synthesis is facilitated by the nucleophilic addition of sulfur atoms to arynes, followed by cyclization . Another approach involves the electrochemical promotion of sulfonhydrazides with internal alkynes, leading to the formation of benzothiophene motifs under specific electrochemical conditions .

Industrial Production Methods: Industrial production of benzothiophene derivatives often employs transition-metal-catalyzed reactions due to their efficiency and scalability. These methods typically involve the coupling of aromatic substrates with alkynes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5,7-Trimethyl-1-benzothiophene undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

TMBT and its derivatives have been investigated for their anticancer properties. The benzothiophene scaffold is known to interact with various biological targets involved in cancer progression. Studies indicate that compounds derived from this scaffold exhibit significant cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has demonstrated that TMBT derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural versatility of benzothiophenes allows for modifications that enhance their efficacy as antimicrobial agents. These compounds have shown promise in treating infections caused by resistant strains of bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of TMBT has been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for developing new anti-inflammatory drugs. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Materials Science

Organic Electronics

TMBT derivatives have been utilized in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic solar cells. The unique electronic properties of benzothiophenes contribute to their effectiveness as semiconductors, enhancing the performance of electronic devices .

Polymer Chemistry

In polymer chemistry, TMBT can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Its presence can also enhance the photostability of polymers used in outdoor applications, making it valuable in the production of durable materials .

Environmental Applications

Bioremediation

Due to its sulfur content, TMBT has been studied for its role in bioremediation processes. Certain microorganisms can utilize TMBT as a carbon source, facilitating the breakdown of environmental pollutants. This application highlights the potential of TMBT in sustainable environmental practices .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various benzothiophene derivatives on human breast cancer cell lines. Results indicated that certain modifications to the TMBT structure significantly enhanced cytotoxicity compared to unmodified compounds. The study concluded that further optimization could lead to promising anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of TMBT derivatives were synthesized and tested against common bacterial pathogens. The results showed that specific substitutions on the benzothiophene ring improved antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of 2,5,7-trimethyl-1-benzothiophene involves its interaction with molecular targets through its sulfur atom and aromatic ring system. These interactions can modulate various biological pathways, such as enzyme inhibition or receptor binding. The specific pathways and targets depend on the functional groups present on the benzothiophene skeleton .

Comparison with Similar Compounds

- 2,3,7-Trimethyl-1-benzothiophene

- 2,5,6-Trimethyl-1-benzothiophene

- 2,4,7-Trimethyl-1-benzothiophene

Comparison: 2,5,7-Trimethyl-1-benzothiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other trimethyl-substituted benzothiophenes, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .

Biological Activity

2,5,7-Trimethyl-1-benzothiophene is an aromatic compound that belongs to the benzothiophene family, characterized by its unique structure featuring three methyl groups at the 2, 5, and 7 positions of the benzothiophene ring. This structural configuration significantly influences its chemical reactivity and biological activity. The molecular formula for this compound is C11H12S, with a molecular weight of approximately 176.28 g/mol.

Overview of Biological Activities

Research has identified several biological activities associated with this compound, including:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.

- Antioxidant Activity : The compound exhibits potential in scavenging free radicals.

- Anti-inflammatory Effects : It shows promise in modulating inflammatory pathways.

- Anticancer Activity : Preliminary findings suggest it may inhibit cancer cell proliferation.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that its lipophilic nature enhances its ability to penetrate cell membranes and interact with various biological targets, such as enzymes and receptors involved in disease processes.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzothiophene | C8H6S; basic structure without methyl groups | Antimicrobial properties |

| 3-Methylbenzothiophene | One methyl group at position 3 | Antioxidant activity |

| 4-Methylbenzothiophene | One methyl group at position 4 | Limited biological studies |

| 2-Methylbenzothiophene | One methyl group at position 2 | Similar reactivity but less potent |

The presence of multiple methyl groups in this compound enhances its lipophilicity and may contribute to its unique biological properties compared to other similar compounds .

Case Studies and Research Findings

Several studies have evaluated the biological activity of benzothiophene derivatives, including this compound:

-

Antimicrobial Activity Study :

Strain MIC (µg/mL) Staphylococcus aureus (ATCC 25923) 15 Escherichia coli (ATCC 35218) 20 - Antioxidant Activity Evaluation :

- Anti-inflammatory Mechanism Investigation :

Properties

IUPAC Name |

2,5,7-trimethyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12S/c1-7-4-8(2)11-10(5-7)6-9(3)12-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEAISMECMOVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(S2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344952 | |

| Record name | 2,5,7-Trimethyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16587-65-8 | |

| Record name | 2,5,7-Trimethyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.